molecular formula C18H14Cl2N4O2S B11065427 6-(3,4-dichlorophenyl)-3-[(4-methoxyphenoxy)methyl]-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine

6-(3,4-dichlorophenyl)-3-[(4-methoxyphenoxy)methyl]-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine

Cat. No.: B11065427
M. Wt: 421.3 g/mol
InChI Key: QMVUCOMLIHREAZ-UHFFFAOYSA-N
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Description

4-{[6-(3,4-DICHLOROPHENYL)-7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-3-YL]METHOXY}PHENYL METHYL ETHER is a complex organic compound that belongs to the class of triazolothiadiazines.

Preparation Methods

The synthesis of 4-{[6-(3,4-DICHLOROPHENYL)-7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-3-YL]METHOXY}PHENYL METHYL ETHER typically involves the reaction of 3,4-dichlorophenyl hydrazine with carbon disulfide and potassium hydroxide to form the intermediate 3,4-dichlorophenyl hydrazinecarbodithioate. This intermediate is then cyclized with hydrazine hydrate to yield the triazolothiadiazine core. The final step involves the reaction of this core with 4-methoxybenzyl chloride under basic conditions to form the target compound .

Chemical Reactions Analysis

4-{[6-(3,4-DICHLOROPHENYL)-7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-3-YL]METHOXY}PHENYL METHYL ETHER undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 4-{[6-(3,4-DICHLOROPHENYL)-7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-3-YL]METHOXY}PHENYL METHYL ETHER involves its interaction with specific molecular targets, such as enzymes and receptors. The triazolothiadiazine core allows the compound to bind to these targets, inhibiting their activity and leading to various biological effects. For example, it can inhibit the activity of enzymes involved in cell proliferation, leading to its anticancer properties .

Comparison with Similar Compounds

Similar compounds to 4-{[6-(3,4-DICHLOROPHENYL)-7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-3-YL]METHOXY}PHENYL METHYL ETHER include other triazolothiadiazines and triazole derivatives. These compounds share similar structural features and pharmacological activities but differ in their specific substituents and overall potency. Some examples of similar compounds are:

Properties

Molecular Formula

C18H14Cl2N4O2S

Molecular Weight

421.3 g/mol

IUPAC Name

6-(3,4-dichlorophenyl)-3-[(4-methoxyphenoxy)methyl]-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine

InChI

InChI=1S/C18H14Cl2N4O2S/c1-25-12-3-5-13(6-4-12)26-9-17-21-22-18-24(17)23-16(10-27-18)11-2-7-14(19)15(20)8-11/h2-8H,9-10H2,1H3

InChI Key

QMVUCOMLIHREAZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)OCC2=NN=C3N2N=C(CS3)C4=CC(=C(C=C4)Cl)Cl

Origin of Product

United States

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